molecular formula C5H6ClNO2 B1144100 2-oxopyrrolidine-3-carbonyl chloride CAS No. 1234440-94-8

2-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1144100
CAS No.: 1234440-94-8
M. Wt: 147.55964
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Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of pyrrolidine chemistry, which gained prominence in the early 20th century with advances in heterocyclic synthesis. The foundational work on pyrrolidine derivatives began with the recognition of their presence in natural alkaloids, particularly nicotine and hygrine, which highlighted the biological significance of five-membered nitrogen-containing rings. The synthesis methodology for carbonyl chlorides from carboxylic acids using phosgene was established through pioneering research that demonstrated the conversion of carboxylic acids to their corresponding acid chlorides under controlled conditions. This fundamental transformation became crucial for accessing reactive acyl chloride intermediates like this compound.

The specific synthesis of oxopyrrolidine derivatives gained momentum through the development of lactam chemistry, where 2-pyrrolidone emerged as the simplest gamma-lactam. Industrial production methods for 2-pyrrolidone, involving the treatment of gamma-butyrolactone with ammonia at elevated temperatures over solid catalysts, provided the foundation for accessing related pyrrolidine derivatives. The systematic exploration of pyrrolidine-based compounds expanded significantly during the mid-20th century, driven by their applications in pharmaceutical development and the recognition of their unique stereochemical properties.

Research into carbonyl chloride derivatives of heterocyclic compounds intensified with the development of improved synthetic methodologies. The preparation of carbonyl chlorides using phosgene adducts with N,N-disubstituted formamides represented a significant advancement, offering more controlled reaction conditions and reduced phosgene waste compared to traditional methods. These developments directly contributed to the accessibility of specialized compounds like this compound for research applications.

Significance in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its dual functionality as both a lactam and an acyl chloride. The pyrrolidine ring system represents one of the most important five-membered nitrogen heterocycles, characterized by its non-planar structure and distinctive stereochemical properties. The compound's significance stems from its ability to undergo diverse chemical transformations while maintaining the integrity of the heterocyclic core, making it an invaluable synthetic intermediate.

Structural Feature Chemical Property Synthetic Application
5-membered lactam ring Non-planarity and conformational flexibility Stereoselective synthesis
Carbonyl chloride group High electrophilicity Amide and ester formation
Nitrogen heteroatom Basicity and nucleophilicity Metal coordination
Oxo functionality Hydrogen bonding capability Biological recognition

The heterocyclic nature of this compound contributes to its distinctive reactivity profile compared to linear analogs. The cyclic constraint imposed by the five-membered ring influences the compound's conformational preferences and affects the accessibility of reactive sites for chemical transformations. This structural rigidity, combined with the electron-withdrawing effects of both the carbonyl groups, creates a unique electronic environment that enhances the electrophilicity of the carbonyl chloride functionality.

The compound's role in heterocyclic chemistry extends to its utility as a building block for more complex ring systems. The presence of multiple reactive sites enables the construction of spirocyclic, fused, and bridged heterocyclic architectures through selective functionalization strategies. Research has demonstrated that pyrrolidine derivatives can serve as precursors to spiropyrrolidine oxindole derivatives, which exhibit significant biological activities including anticancer properties.

Overview of Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives have emerged as one of the most versatile classes of heterocyclic compounds in contemporary chemical research, with applications spanning medicinal chemistry, natural product synthesis, and materials science. The five-membered pyrrolidine ring is widely utilized by medicinal chemists to obtain compounds for treating various human diseases, owing to its unique stereochemical properties and ability to interact with biological targets. The non-planarity of the pyrrolidine ring contributes to its three-dimensional structure, which is crucial for achieving selectivity in biological systems.

Research findings indicate that pyrrolidine scaffolds have been extensively explored for their role in enzyme inhibition, particularly in the development of cholinesterase inhibitors for neurodegenerative diseases. Recent studies have demonstrated that N-benzoylthiourea-pyrrolidine carboxylic acid derivatives carrying imidazole rings exhibit potent acetylcholinesterase inhibition, with some compounds showing nanomolar inhibition constants. Additionally, pyrrolidine-based benzenesulfonamide derivatives have shown promise as dual carbonic anhydrase and acetylcholinesterase inhibitors, highlighting the versatility of the pyrrolidine core in multi-target drug design.

Research Area Application Representative Examples
Neuroscience Cholinesterase inhibition N-benzoylthiourea-pyrrolidine derivatives
Endocrinology Dipeptidyl peptidase-IV inhibition Pyrrolidine sulfonamide compounds
Oncology Histone deacetylase inhibition Spiro[pyrrolidine-3,3'-oxindoles]
Antimicrobial Bacterial enzyme inhibition Pyrrolidine-thiazole derivatives

The synthesis of pyrrolidine derivatives encompasses a wide range of methodologies, from traditional cyclization reactions to modern cascade processes. Industrial production of pyrrolidine itself involves the reaction of 1,4-butanediol with ammonia under high pressure and temperature conditions using supported metal oxide catalysts. Laboratory synthesis approaches include the treatment of 4-chlorobutan-1-amine with strong bases and various cascade reactions for constructing the five-membered nitrogen-containing ring.

Contemporary research has revealed the exceptional potential of pyrrolidine derivatives in addressing current therapeutic challenges. Spiropyrrolidine oxindole derivatives have demonstrated activity against multiple targets, including histone deacetylase 2 and prohibitin 2 enzymes, which are involved in transcriptional regulation and cell cycle progression. These compounds have shown promising anticancer activity with low micromolar effective concentrations against breast cancer cell lines, validating the therapeutic potential of pyrrolidine-based scaffolds.

The versatility of pyrrolidine derivatives extends to their applications in treating metabolic disorders. Pyrrolidine sulfonamide derivatives have been developed as dipeptidyl peptidase-IV inhibitors for diabetes management, with some compounds exhibiting over 66% enzyme inhibition. Furthermore, polyhydroxylated pyrrolidine derivatives containing glucose and galactose units have shown potential in inhibiting glycosidase and aldose reductase enzymes, offering therapeutic opportunities for diabetic complications.

Properties

CAS No.

1234440-94-8

Molecular Formula

C5H6ClNO2

Molecular Weight

147.55964

Synonyms

2-oxopyrrolidine-3-carbonyl chloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 2-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

2-oxopyrrolidine-3-carboxylic acid+SOCl22-oxopyrrolidine-3-carbonyl chloride+SO2+HCl\text{2-oxopyrrolidine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-oxopyrrolidine-3-carboxylic acid+SOCl2​→2-oxopyrrolidine-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-oxopyrrolidine-3-carboxylic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form peptide bonds, making it useful in peptide synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-oxopyrrolidine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is employed in the synthesis of peptide bonds, making it valuable in the study of proteins and peptides.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-oxopyrrolidine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Key Differences:

Parameter 2-Oxopyrrolidine-3-carbonyl Chloride 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
CAS Number Not provided 42346-68-9
Molecular Formula C₅H₆ClNO₂ (inferred) C₆H₉NO₃
Functional Groups Lactam, acyl chloride Lactam, carboxylic acid, methyl substituent
Reactivity High (acyl chloride reactivity) Low (carboxylic acid requires activation)
Applications Synthetic intermediates Potential monomer for biodegradable polymers

Structural Insights :

  • The methyl group at the 1-position in 1-methyl-5-oxopyrrolidine-3-carboxylic acid sterically hinders nucleophilic attack compared to the unsubstituted this compound.
  • The carboxylic acid group in the latter requires activation (e.g., conversion to anhydride or mixed carbonate) for amide bond formation, whereas the acyl chloride enables direct coupling.

2-(Chlorothio)pyridine-3-carbonyl Chloride

Key Differences:

Parameter This compound 2-(Chlorothio)pyridine-3-carbonyl Chloride
CAS Number Not provided 156896-55-8
Molecular Formula C₅H₆ClNO₂ (inferred) C₆H₃Cl₂NOS
Core Structure Pyrrolidone (saturated) Pyridine (aromatic) with chlorothio group
Electrophilicity Moderate (lactam stabilizes charge) High (electron-deficient pyridine enhances reactivity)
Thermal Stability Likely lower Higher (aromatic systems resist degradation)

Functional Contrast :

  • The pyridine ring in 2-(chlorothio)pyridine-3-carbonyl chloride introduces aromaticity and electron-withdrawing effects, accelerating reactions with nucleophiles like amines or alcohols.
  • The chlorothio (-SCl) group adds dual reactivity: the chloride can act as a leaving group, while the sulfur atom participates in thiol-exchange reactions.

Q & A

Basic Question: How can the synthesis of 2-oxopyrrolidine-3-carbonyl chloride be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of precursor carboxylic acids followed by chlorination with agents like thionyl chloride (SOCl₂). Key parameters include:

  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., decomposition or over-chlorination) .
  • Solvent selection : Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve reactive intermediates .
  • Reaction time : Monitor via thin-layer chromatography (TLC) to terminate the reaction at complete conversion (~4–6 hours).
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and the carbonyl chloride group (no direct proton signal). Confirm absence of unreacted precursor peaks .
    • ¹³C NMR : Detect the carbonyl chloride carbon at ~170–175 ppm .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to observe the molecular ion peak [M+H]⁺ and isotopic pattern matching the molecular formula (C₅H₆ClNO₂) .
  • Infrared Spectroscopy (IR) : Confirm the C=O stretch of the carbonyl chloride at ~1800 cm⁻¹ .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) and local softness to predict reactivity at the carbonyl carbon. Solvent effects (e.g., dichloromethane) can be modeled using the polarizable continuum model (PCM) .
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. For example, the carbonyl chloride’s electron-deficient carbon shows higher affinity for primary amines than secondary ones .
  • Transition state analysis : Identify energy barriers for competing pathways (e.g., hydrolysis vs. amidation) using Gaussian or ORCA software .

Advanced Question: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw predictions) .
  • Isotopic labeling : Use ¹³C-labeled precursors to assign ambiguous carbonyl signals in crowded spectra .
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the pyrrolidine ring by correlating ¹H-¹³C couplings .

Advanced Question: How does the steric and electronic environment of this compound influence its stability under varying storage conditions?

Methodological Answer:

  • Stability assays : Store samples in anhydrous solvents (e.g., dry DMF) at –20°C under argon. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
  • Moisture sensitivity : Conduct Karl Fischer titration to ensure solvent water content <50 ppm. Hydrolysis to the carboxylic acid is accelerated in humid environments .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C) to guide handling protocols .

Advanced Question: What synthetic challenges arise when incorporating this compound into peptide mimetics, and how are they mitigated?

Methodological Answer:

  • Side reactions : The acyl chloride may react with nucleophilic side chains (e.g., lysine). Use orthogonal protecting groups (e.g., Fmoc for amines) during solid-phase synthesis .
  • Coupling efficiency : Optimize using coupling agents (e.g., HATU/DIPEA) in DMF. Monitor via LC-MS to confirm desired product formation .
  • Racemization risk : Conduct reactions at 0°C and minimize basic conditions to preserve stereochemistry .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of HCl vapors .
  • Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste in designated halogenated solvent containers .
  • Emergency procedures : Have 0.1 M NaOH on hand to neutralize accidental skin contact immediately .

Advanced Question: How is this compound utilized as a key intermediate in bioactive molecule synthesis?

Methodological Answer:

  • Anticancer agents : Couple with aminopyridine derivatives to create kinase inhibitors. Screen activity via MTT assays against cancer cell lines (e.g., HeLa) .
  • Antimicrobials : Synthesize acylated sulfonamides and test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Protease inhibitors : Design peptide-based inhibitors targeting HIV-1 protease, confirmed via fluorescence resonance energy transfer (FRET) assays .

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